REACTION_CXSMILES
|
Cl[C:2]1[S:3][C:4]([C:7]([N:9]([C:19]2[C:24]([CH3:25])=[CH:23][CH:22]=[CH:21][C:20]=2[Cl:26])[CH2:10][C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=2)=[O:8])=[CH:5][N:6]=1.[NH2:27][C:28]1[CH:33]=[C:32]([Cl:34])[N:31]=[C:30]([CH3:35])[N:29]=1.[H-].[Na+]>O1CCCC1>[Cl:26][C:20]1[CH:21]=[CH:22][CH:23]=[C:24]([CH3:25])[C:19]=1[N:9]([CH2:10][C:11]1[CH:12]=[CH:13][C:14]([O:17][CH3:18])=[CH:15][CH:16]=1)[C:7]([C:4]1[S:3][C:2]([NH:27][C:28]2[CH:33]=[C:32]([Cl:34])[N:31]=[C:30]([CH3:35])[N:29]=2)=[N:6][CH:5]=1)=[O:8] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1SC(=CN1)C(=O)N(CC1=CC=C(C=C1)OC)C1=C(C=CC=C1C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NC(=C1)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC=C1)C)N(C(=O)C1=CN=C(S1)NC1=NC(=NC(=C1)Cl)C)CC1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |